molecular formula C23H26N2O3S B2761277 N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide CAS No. 920213-30-5

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2761277
M. Wt: 410.53
InChI Key: XRUZRPWDMZHDFE-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide (MTSN) is a compound that belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties1. It has a molecular weight of 410.531.



Synthesis Analysis

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not explicitly mentioned in the search results. However, related compounds have been synthesized using pinacol boronic esters, which are valuable building blocks in organic synthesis2.



Molecular Structure Analysis

The molecular structure analysis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not directly available from the search results. However, a related compound, N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide, has a molecular formula of C24H26N2O2 and a molecular weight of 374.4843.



Chemical Reactions Analysis

The specific chemical reactions involving N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, related compounds have been involved in Suzuki–Miyaura coupling reactions4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.


Scientific Research Applications

Supramolecular Assemblies

Supramolecular chemistry involving sulfonamides showcases the formation of complex structures with potential applications in material science and catalysis. For instance, the study by Białek et al. (2013) illustrates the synthesis and characterization of naphthalene-based diphosphonic acids used in creating supramolecular assemblies with morpholine, demonstrating diverse structural motifs such as chains, layers, and channels (Białek, Zaręba, Janczak, & Zoń, 2013).

Nucleophilic Reactions

Research by Fei, Slawin, and Woollins (2001) explores the reactivity of naphthalene derivatives towards nucleophiles, including morpholine, leading to various ammonium salts. This work underlines the compound's utility in synthesizing new chemical entities, which could have implications in drug development and synthetic chemistry (Fei, Slawin, & Woollins, 2001).

Enzyme Inhibition

Isoquinolinesulfonamides, related to naphthalenesulfonamides, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting a potential therapeutic application in diseases where these enzymes are dysregulated (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Fluorescent Probes

A study by Gao et al. (2018) presents a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. This research illustrates the application of naphthalene derivatives in bioimaging and diagnostics, providing tools for understanding cellular processes (Gao, Liu, Chen, Wang, & Jiang, 2018).

Safety And Hazards

The safety and hazards associated with N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.


Future Directions

The future directions for research on N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, given its classification as a sulfonamide, it may be of interest in the development of new antibacterial and antitumor agents1.


properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-18-9-11-20(12-10-18)22(25-13-15-28-16-14-25)17-24-29(26,27)23-8-4-6-19-5-2-3-7-21(19)23/h2-12,22,24H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUZRPWDMZHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide

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